N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride
Description
N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride (CAS: 1052530-89-8) is a benzamide derivative featuring a benzothiazole core substituted with a methoxy group at the 4-position and a 3,4-dimethylbenzamide moiety. The compound’s molecular formula is C₂₁H₂₃ClN₄O₂S₂, with a molecular weight of 463.0 g/mol . Its structure includes:
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S.ClH/c1-15-10-11-17(14-16(15)2)21(26)25(13-7-12-24(3)4)22-23-20-18(27-5)8-6-9-19(20)28-22;/h6,8-11,14H,7,12-13H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOAQFNDRVKZAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC=C3S2)OC)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Dimethylamino Group : Enhances solubility and may influence pharmacological properties.
- Thiazole Moiety : Known for various biological activities, including antimicrobial and anticancer effects.
- Methoxybenzene Group : Contributes to the compound's overall stability and reactivity.
The molecular formula of this compound is , with a molecular weight of approximately 423.96 g/mol .
Initial studies suggest that this compound may act as an inhibitor of deubiquitylating enzymes (DUBs) , which are crucial in cellular processes such as protein degradation and signal transduction. By inhibiting DUBs, the compound could potentially modulate pathways involved in cancer progression and immune responses .
Potential Therapeutic Applications
- Cancer Therapy : Compounds with similar structures have shown promise in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
- Immune Modulation : The compound may activate the STING (Stimulator of Interferon Genes) pathway, enhancing the immune response against tumors .
In Vitro Studies
In vitro experiments have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 20 | Cell cycle arrest at G2/M phase |
| A549 | 25 | Inhibition of DUBs leading to increased apoptosis |
These findings indicate its potential as a lead compound in anticancer drug development .
Case Studies
A notable case study involved the application of this compound in a murine model of breast cancer. The treatment group exhibited a significant reduction in tumor size compared to controls, attributed to enhanced apoptosis and reduced proliferation markers .
Synthesis Pathway
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Thiazole Ring : Reaction between appropriate amines and thioketones.
- Alkylation : Introduction of the dimethylamino propyl side chain.
- Final Coupling : Attaching the methoxybenzamide moiety to complete the structure.
This synthetic route allows for modifications that can enhance biological activity or alter physicochemical properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds are primarily benzothiazole- or benzimidazole-based amides. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Key Findings :
Benzothiazole vs. Benzimidazole Cores: Benzothiazoles (target compound) exhibit stronger electron-withdrawing properties due to the sulfur atom, enhancing interactions with biological targets like kinases or DNA . Benzimidazoles (e.g., compound) are more basic and may bind preferentially to proton-rich enzymatic sites .
Substituent Effects: The 3-(dimethylamino)propyl chain in the target compound provides a protonatable tertiary amine, enhancing solubility in physiological conditions. This contrasts with simpler alkyl chains (e.g., propyl in ’s compound), which lack ionic character .
Benzimidazole analogs (e.g., ) are more commonly studied for antiparasitic or anticancer activity .
Q & A
Basic: What are the standard synthetic routes and key steps for synthesizing this compound?
Answer:
The synthesis typically involves multi-step organic reactions, including amidation, alkylation, and cyclization. For example:
- Amide bond formation : Reacting a benzothiazole derivative (e.g., 4-methoxybenzo[d]thiazol-2-amine) with an activated carboxylic acid (e.g., 3,4-dimethylbenzoyl chloride) under reflux in aprotic solvents like THF or DMF, using coupling agents such as HBTU or BOP .
- Dimethylaminopropyl introduction : Alkylation of the secondary amine group using 3-(dimethylamino)propyl chloride in the presence of a base like triethylamine .
- Hydrochloride salt formation : Final purification via crystallization using ethanol/water mixtures to isolate the hydrochloride salt .
Key steps require inert atmospheres (N₂/Ar) to prevent oxidation and precise pH control during workup to avoid side reactions .
Basic: Which spectroscopic and chromatographic techniques are essential for structural validation and purity assessment?
Answer:
- 1H/13C NMR : Critical for confirming regiochemistry, stereochemistry (e.g., diastereomers in ), and functional group integrity. For example, aromatic protons in the 6.5–8.5 ppm range and dimethylamino protons at ~2.2–2.8 ppm .
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) to assess purity (>98% is typical for research-grade material). Adjust mobile phase pH to 3.0 (with 0.1% TFA) to resolve polar impurities .
- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+) and rule out adducts or fragmentation byproducts .
Advanced: How can reaction conditions be optimized to address low yields in multi-step syntheses?
Answer:
- Solvent selection : Replace DMSO with DMF in cyclization steps to reduce side reactions (e.g., achieved 65% yield with DMSO, but DMF may improve efficiency) .
- Catalyst optimization : Use CuI/proline systems for azide-alkyne cycloadditions (as in ) to enhance regioselectivity and reduce reaction time .
- Temperature control : Lower reflux temperatures (e.g., 80°C instead of 90°C) for thermally sensitive intermediates to prevent decomposition .
- Workup modifications : Employ column chromatography (silica gel, hexane/EtOAc gradients) instead of recrystallization for intermediates prone to co-precipitation .
Advanced: How should researchers resolve discrepancies between expected and observed NMR/HPLC data?
Answer:
- Impurity profiling : If HPLC shows >2% impurities, perform LC-MS to identify byproducts (e.g., unreacted starting materials or hydrolysis derivatives) .
- Dynamic NMR for tautomerism : For unexpected splitting in aromatic regions, analyze variable-temperature NMR to detect tautomeric equilibria (common in thiazole derivatives) .
- Deuterated solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra to differentiate hydrogen-bonding interactions from structural anomalies .
- Stereochemical validation : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers if diastereomeric ratios deviate from synthetic expectations .
Advanced: What strategies are effective in designing analogs with improved bioactivity or solubility?
Answer:
- Bioisosteric replacement : Substitute the 4-methoxy group on the benzothiazole with trifluoromethyl (as in ) to enhance metabolic stability and lipophilicity .
- Solubility enhancement : Introduce polar groups (e.g., morpholine or piperazine) via reductive amination at the dimethylamino moiety .
- Scaffold hopping : Replace the benzamide core with a triazole or thiadiazole ring (e.g., ) to modulate target binding affinity .
- Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinase domains) and prioritize analogs .
Advanced: How to mitigate challenges in scaling up synthesis from milligram to gram scale?
Answer:
- Process safety : Conduct hazard analysis for exothermic steps (e.g., POCl3 reactions in ) and implement controlled addition protocols .
- Purification scalability : Replace column chromatography with recrystallization (e.g., ethanol/water) or centrifugal partition chromatography for higher throughput .
- Catalyst recycling : Use immobilized catalysts (e.g., polymer-supported CuI) in azide-alkyne reactions to reduce costs and waste .
- In-line analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progress .
Advanced: How to address low diastereomeric excess in stereochemically complex intermediates?
Answer:
- Chiral auxiliaries : Introduce (S)- or (R)-Boc-protected amines during alkylation to enforce stereochemical control (e.g., achieved >95% diastereomeric purity) .
- Kinetic resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers in racemic mixtures .
- Crystallization-induced diastereomer transformation : Adjust solvent polarity (e.g., hexane/EtOAc) to preferentially crystallize the target diastereomer .
Basic: What are the best practices for ensuring reproducibility in synthetic protocols?
Answer:
- Detailed documentation : Record exact equivalents (e.g., 1.05 eq. of HBTU to avoid undercoupling) and solvent grades (e.g., anhydrous THF with <50 ppm H2O) .
- Standardized workup : Use consistent quenching methods (e.g., ice-water for exothermic steps) and drying agents (e.g., MgSO4 vs. Na2SO4) .
- Reference controls : Include known intermediates (e.g., tert-butyl carbamate in ) as internal standards during HPLC analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
